molecular formula C12H13N B3147475 6,7,8,9-Tetrahydropyrido[1,2-a]indole CAS No. 62420-83-1

6,7,8,9-Tetrahydropyrido[1,2-a]indole

Cat. No.: B3147475
CAS No.: 62420-83-1
M. Wt: 171.24 g/mol
InChI Key: RIBUJTDHWAVEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrido[1,2-a]indole Scaffolds in Modern Chemical Research

The pyrido[1,2-a]indole framework is a recurring structural element found in a variety of organic compounds, including natural products, pharmaceuticals, and functional materials. rsc.org This has spurred considerable research into the development of novel synthetic routes to access this heterocyclic core. rsc.org The inherent chemical properties of this scaffold make it an attractive target for the synthesis of molecules with potential biological activity. thieme.de For instance, derivatives of pyrido[1,2-a]indole have been identified as potent inhibitors of HIV-1 replication. nih.gov The fully aromatic version of this core has been challenging to synthesize, which has led to focused efforts on developing efficient synthetic methodologies. nih.gov Recent advancements have included metal-catalyzed and metal-free cyclization strategies, significantly expanding the toolkit for chemists working in this area. rsc.orgrsc.org

Significance of the 6,7,8,9-Tetrahydropyrido[1,2-a]indole Core within Nitrogen-Containing Heterocycles

The this compound core, with its partially saturated pyridine (B92270) ring fused to an indole (B1671886), represents a key pharmacophore. The specific spatial arrangement of atoms in this tetracyclic system allows for precise interactions with biological targets. The synthesis of this and related saturated pyrido[1,2-a]indole structures has been an area of active investigation. For example, efficient syntheses of 8,9-dihydropyrido[1,2-a]indol-6(7H)-one have been developed from 1H-indole-2-butanoic acid. researchgate.net The structural rigidity and defined stereochemistry of the tetrahydropyrido[1,2-a]indole nucleus make it a valuable template for the design of new therapeutic agents. nih.gov The chemical formula for this compound is C12H13N. chemspider.com

Historical Context and Evolution of Research on Pyrido[1,2-a]indole Systems

Research into pyrido[1,2-a]indole systems has evolved significantly over the years. Early interest was often driven by the presence of this scaffold in naturally occurring alkaloids. thieme.de The recognition of the biological potential of these compounds led to increased efforts in their total synthesis and the development of more general synthetic methods. The advent of modern catalytic processes, particularly those utilizing transition metals like palladium and gold, has revolutionized the synthesis of these complex heterocycles. rsc.orgrsc.orgmdpi.com These methods allow for the construction of the pyrido[1,2-a]indole core with high efficiency and control over substitution patterns. For instance, a two-step synthesis starting from readily available pyrylium (B1242799) tetrafluoroborates and ortho-bromoanilines has been recently developed, providing access to a range of previously unknown substituted pyrido[1,2-a]indoles. rsc.org Another innovative approach involves an aryne annulation strategy, which has proven effective for synthesizing these privileged structures from 2-substituted pyridines. nih.gov

Related Bioactive Indole and Pyridine-Fused Heterocyclic Frameworks

The pyrido[1,2-a]indole scaffold belongs to a broader class of indole and pyridine-fused heterocycles, many of which exhibit significant biological activity. A notable example is the pyrido[3,4-b]indole system, also known as a β-carboline, which is found in numerous bioactive compounds. mdpi.com Another related structure is the tetrahydropyrido[3,2-b]indole. nih.govbldpharm.com These frameworks often serve as the core of molecules with applications in cancer therapy and as enzyme inhibitors. mdpi.comnih.gov For example, pyrido[2,3-b]indole derivatives have been developed as dual inhibitors of DNA gyrase and topoisomerase IV with potent gram-negative antibacterial activity. acs.org The structural similarities and differences between these various fused systems provide a rich field for structure-activity relationship studies, aiding in the design of new and more effective therapeutic agents. nih.gov The exploration of these diverse heterocyclic frameworks continues to be a vibrant area of research in medicinal chemistry. researchgate.net

Table of Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7,8,9-tetrahydropyrido[1,2-a]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-7-12-10(5-1)9-11-6-3-4-8-13(11)12/h1-2,5,7,9H,3-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBUJTDHWAVEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC3=CC=CC=C32)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6,7,8,9 Tetrahydropyrido 1,2 a Indoles

Established Synthetic Routes to the 6,7,8,9-Tetrahydropyrido[1,2-a]indole Nucleus

Gold-Catalyzed Cycloisomerization Approaches to Pyrido[1,2-a]-1H-indoles and their Tetrahydro Derivatives

Gold catalysis has emerged as a powerful tool for the synthesis of complex indole-containing polycycles. Specifically, the gold-catalyzed cycloisomerization of N-allenyl indoles provides an efficient pathway to pyrido[1,2-a]-1H-indoles, which can be precursors to their tetrahydro derivatives.

One notable approach involves the IPrAuCl/AgSbF6-catalyzed cycloisomerization of N-1,3-disubstituted allenyl indoles. This reaction proceeds under mild conditions to afford various functionalized 6,9-dihydropyrido[1,2-a]-1H-indoles. These intermediates can be subsequently reduced to the corresponding this compound core. Further reactivity of the 6,9-dihydropyrido[1,2-a]-1H-indoles with heteroarenes or electron-rich aromatic compounds can furnish racemic 9-aryl-6,7,8,9-tetrahydropyrido[1,2-a]-1H-indoles.

The general reaction conditions for the gold-catalyzed cycloisomerization are summarized in the table below.

EntryCatalyst SystemSubstrateProductYield (%)
1IPrAuCl/AgSbF6N-1,3-disubstituted allenyl indole (B1671886)6,9-dihydropyrido[1,2-a]-1H-indoleHigh

Table 1: Gold-Catalyzed Cycloisomerization of N-allenyl indoles.

Multi-Component Reactions in Pyrido[1,2-a]indole Synthesis (e.g., Castagnoli-Cushman Reaction, Ugi 4-CR)

Multi-component reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation.

The Castagnoli-Cushman reaction has been adapted for the synthesis of heterocyclic systems structurally related to the tetrahydropyrido[1,2-a]indole core. For instance, the reaction of azaindole dicarboxylic acids with imines, utilizing acetic anhydride as a dehydrating agent, has been shown to be significantly accelerated by microwave irradiation. This method provides a convenient route to novel 6,7,8,9-tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazines with moderate to good yields and good trans stereoselectivity researchgate.net. While not directly yielding the this compound nucleus, this methodology highlights the potential of the Castagnoli-Cushman reaction in constructing fused indole systems.

The Ugi four-component reaction (U-4CR) is another powerful MCR that has been employed in the synthesis of diverse indole derivatives. A mild, two-step synthesis of 2-tetrazolo substituted indoles has been developed based on the Ugi-tetrazole reaction followed by an acidic ring closure nih.gov. This approach demonstrates the utility of Ugi reactions in building functionalized indole cores which could potentially be elaborated into the desired tetrahydropyrido[1,2-a]indole framework. The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylaminocarboxamide sciepub.com.

Aryne Annulation Strategies for Constructing Pyrido[1,2-a]indoles

Aryne annulation provides a powerful and direct method for the construction of the pyrido[1,2-a]indole nucleus. This strategy involves the reaction of easily accessible 2-substituted pyridines with aryne precursors. This approach has been successfully utilized to synthesize a library of variously substituted pyrido[1,2-a]indoles in moderate to good yields. The reaction of diethyl 2-(pyridin-2-ylmethylene)malonate with a benzyne precursor, for example, cleanly forms diethyl 2-(pyrido[1,2-a]indol-10-yl)malonate.

The reaction conditions tolerate a variety of benzyne precursors, including both symmetrical and unsymmetrical ones. Reactions with unsymmetrical arynes have been observed to produce single regioisomers in good yields, suggesting that the initial attack of the aryne is by the nitrogen of the pyridine (B92270) ring.

EntryPyridine SubstrateAryne PrecursorProductYield (%)
1Diethyl 2-(pyridin-2-ylmethylene)malonate2-(Trimethylsilyl)phenyl trifluoromethanesulfonateDiethyl 2-(pyrido[1,2-a]indol-10-yl)malonate53
2N-Adamantyl-1-(pyridin-2-yl)methanimine2-(Trimethylsilyl)phenyl trifluoromethanesulfonate10-(Adamantylamino)pyrido[1,2-a]indoleGood

Table 2: Aryne Annulation for the Synthesis of Pyrido[1,2-a]indoles.

Classical and Modern Multi-Step Organic Synthesis Pathways for Pyrido[1,2-a]indole Derivatives

Classical and modern multi-step synthetic sequences remain a cornerstone for the construction of complex heterocyclic systems like the this compound nucleus. These pathways often involve well-established name reactions.

The Bischler-Napieralski reaction is a key transformation for the synthesis of dihydroisoquinolines and has been successfully applied to the assembly of the multi-substituted tetrahydropyrido[1,2-a]indole skeleton. In the total synthesis of (±)-vinoxine, a Tf2O-mediated Bischler-Napieralski reaction of a tertiary amide was employed for the crucial cyclization step. Subsequent reduction of the resulting intermediate afforded the desired tetrahydropyrido[1,2-a]indole product as a single diastereomer rsc.org. The reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide. The use of dehydrating agents like POCl3 or Tf2O is common in this reaction wikipedia.orgorganic-chemistry.orgyoutube.com.

The Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a fundamental method for the synthesis of tetrahydro-β-carbolines and related indole alkaloids wikipedia.orgacs.org. While direct application to the this compound system from simple precursors is less common, variations of this reaction, such as the N-acyliminium ion Pictet-Spengler reaction, offer powerful strategies for constructing fused indole systems wikipedia.org.

The Fischer indole synthesis is a classic method for constructing the indole ring itself and can be a key step in a multi-step sequence towards the target molecule rsc.orgnih.gov. For instance, the synthesis of a tetrahydrocarbazole, a related indole-containing tricycle, can be achieved via a Fischer indole synthesis from a hydrazine and a cyclohexanone derivative rsc.org. This indole core can then be further functionalized and cyclized to form the desired tetrahydropyrido[1,2-a]indole.

Asymmetric Construction and Enantioselective Synthesis of this compound Analogs

The development of asymmetric methods to access enantiomerically enriched this compound analogs is of significant interest due to the prevalence of chiral indole alkaloids in nature and their potential as pharmaceuticals.

An asymmetric method for the synthesis of dihydropyrido[1,2-a]indoles has been developed using a cascade reaction of nitrones and allenoates, catalyzed by a squaramide organocatalyst. This transformation provides access to enantiomerically enriched dihydropyridoindoles from modular, non-indole starting materials nih.gov. The reaction is sensitive to conditions and substituent effects, but showcases the potential of organocatalysis in constructing this heterocyclic system with high stereocontrol.

Another powerful approach is the enantioselective dearomative cascade reaction of ynone-tethered indoles catalyzed by a chiral Ag(I) complex. This method allows for the rapid construction of complex polycyclic alkaloid cores containing fused indole rings with high yields and enantiomeric excess nih.gov. The chiral catalyst plays a crucial role in activating the substrate and controlling the stereoselectivity of the cyclization.

Chirality Transfer Mechanisms and Stereocontrol Strategies

An elegant strategy for achieving enantioselectivity in the synthesis of pyrido[1,2-a]-1H-indoles is through an axial-to-central chirality transfer mechanism. This has been demonstrated in the gold-catalyzed cycloisomerization of enantio-enriched N-1,3-disubstituted allenylindoles. The axial chirality of the allene precursor is efficiently transferred to the newly formed stereocenter in the pyrido[1,2-a]-1H-indole product, resulting in high enantioselectivities.

Stereocontrol in the synthesis of these complex molecules can also be achieved through substrate control. In such cases, the inherent chirality of the starting material dictates the stereochemical outcome of the reaction.

Functionalization and Derivatization Strategies for the this compound Scaffold

The functionalization of the pre-formed this compound scaffold is crucial for exploring structure-activity relationships and developing new derivatives with enhanced biological properties.

Regioselective Modifications and Substituent Introduction

The regioselective introduction of substituents onto the this compound core is a significant challenge due to the presence of multiple reactive sites. The indole nucleus itself has distinct reactivity at the C2 and C3 positions of the pyrrole ring, as well as at the C4-C7 positions of the benzene (B151609) ring.

C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups, avoiding the need for pre-functionalized starting materials. Transition-metal-catalyzed C-H activation, often directed by a functional group on the indole nitrogen, can achieve regioselectivity at the less reactive positions of the benzene ring. For instance, palladium-catalyzed C-H arylation has been used to introduce aryl groups at specific positions.

Electrophilic substitution reactions are common for indoles, typically occurring at the electron-rich C3 position. However, if the C3 position is blocked, substitution can occur at the C2 position. The regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.

Nucleophilic substitution reactions are also employed for the derivatization of the scaffold, particularly when suitable leaving groups are present on the ring system.

Formation of Fused Polycyclic Systems Incorporating the Pyrido[1,2-a]indole Moiety (e.g., Pyrazino[1,2-a]indoles)

The construction of more complex polycyclic systems by fusing additional rings onto the this compound scaffold opens up new avenues for drug discovery. A notable example is the synthesis of pyrazino[1,2-a]indoles.

The general strategy for forming the pyrazine ring involves the cyclization of an indole precursor that has appropriate functional groups at the C2 position and a nucleophilic side chain on the indole nitrogen. For instance, intramolecular cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles can lead to the formation of the pyrazino[1,2-a]indole (B3349936) core. ajol.infonih.gov Various reagents and catalysts, including ammonia in methanol, DBU under microwave irradiation, and gold or nickel catalysts, have been employed to facilitate this transformation. ajol.infonih.gov

Another approach involves a cycloaddition reaction. For example, the reaction between an N-ethylamine-indole and formaldehyde in the presence of benzotriazole can be used to construct the pyrazine ring. nih.gov

The following table provides examples of methods for the formation of fused pyrazino[1,2-a]indole systems.

Starting MaterialReagents/CatalystFused System Formed
2-substituted-1-(prop-2-yn-1-yl)-1H-indolesNH3 in MeOH, DBU, AuCl3, or Ni(OAc)2Pyrazino[1,2-a]indole
N-ethylamine-indoleFormaldehyde, BenzotriazolePyrazino[1,2-a]indole
Halo-arylmethylenepiperazine-2,5-dionesCopper bronzePyrazino[1,2-a]indole

Post-Cyclization Modifications and Transformations

Once the this compound core is synthesized, further modifications can be carried out on the existing functional groups or the heterocyclic rings. These transformations can include reduction, oxidation, and rearrangement reactions to generate a diverse range of analogs.

For instance, the carbonyl group in tetrahydropyrido[1,2-a]indol-6-one derivatives can be subjected to reduction to afford the corresponding alcohol, which can be further functionalized. The double bonds within the partially saturated pyridine ring can also be selectively reduced to create more flexible, saturated analogs.

Furthermore, cleavage and rearrangement of the rings within the scaffold can lead to novel molecular architectures, expanding the chemical space accessible from this versatile starting point.

Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like 6,7,8,9-tetrahydropyrido[1,2-a]indoles to reduce the environmental impact of chemical processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. nih.gov The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. nih.gov

Several classical indole syntheses, such as the Fischer, Madelung, and Bischler-Mohlau reactions, have been adapted to microwave conditions. nih.gov Microwave irradiation has also been successfully employed in the synthesis of pyrazino[1,2-a]indoles, for example, in the DBU-promoted intramolecular cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles. nih.gov This technology offers a more energy-efficient and time-saving approach to the synthesis of these important heterocyclic compounds.

Catalyst Recycling and Eco-Friendly Solvents

The development of sustainable synthetic protocols for heterocyclic compounds like 6,7,8,9-tetrahydropyrido[1,2-a]indoles is increasingly focused on the recyclability of catalysts and the use of environmentally benign solvents. While direct studies on the target molecule are limited, research on analogous indole and fused-heterocycle syntheses provides significant insights into green chemistry approaches.

Ionic liquids (ILs) have emerged as promising recyclable catalysts and media for the Fischer indole synthesis, a key strategy for constructing the indole core. Their low volatility, thermal stability, and tunable properties make them attractive alternatives to conventional volatile organic compounds. For instance, the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] has been effectively used as a catalyst for the synthesis of tetrahydrocarbazoles, which are structurally related to tetrahydropyrido[1,2-a]indoles. This catalyst was successfully reused for five consecutive reactions without a significant decline in its catalytic efficiency. Similarly, novel SO3H-functionalized ionic liquids have been designed and used as recyclable catalysts for one-pot Fischer indole syntheses in water, an exemplary eco-friendly solvent researchgate.net. Another developed ionic liquid, tetramethylguanidinium propanesulfonic acid trifluoromethylacetate [TMGHPS][TFA], has been utilized as both a catalyst and a medium, demonstrating recyclability for up to ten times with reproducible yields researchgate.net.

Iron-containing ionic liquids, such as 1-(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octanylium tetrachloroferrate ([Dabco-C2OH][FeCl4]), have also been reported as efficient and recyclable catalysts for the synthesis of C3-substituted indoles. This catalyst was recycled six times without a significant loss of activity nankai.edu.cn.

Solvent-free, or neat, reaction conditions represent another significant advancement in green synthesis. Microwave-assisted, solvent-free methods have been developed for reactions like the Bischler indole synthesis, offering an environmentally friendly alternative by avoiding the use of organic solvents altogether. Additionally, multicomponent reactions under solvent-free conditions, sometimes catalyzed by readily available and less toxic organocatalysts like (±)-camphorsulfonic acid (CSA), have been developed for the synthesis of related tetrahydropyridine (B1245486) derivatives researchgate.net. The use of recyclable nanocatalysts, such as polyindole-TiO2, has also enabled the solvent-free synthesis of 1,4-dihydropyridine derivatives, highlighting a promising strategy that could be adapted for pyrido[1,2-a]indole synthesis scirp.org.

CatalystReaction TypeRecyclabilityKey Advantages
[bmim(BF4)]Fischer Indole Synthesis (Tetrahydrocarbazoles)Up to 5 cyclesOperational simplicity, high yields, dual catalyst-solvent properties.
[TMGHPS][TFA]Fischer Indole SynthesisUp to 10 cyclesEco-friendly, high yields, catalyst and medium.
[Dabco-C2OH][FeCl4]Synthesis of C3-substituted indolesUp to 6 cyclesHigh efficiency, mild conditions, easy product separation. nankai.edu.cn
SO3H-functionalized ILsFischer Indole SynthesisSeveral cyclesCatalyst for reactions in water. researchgate.net
Polyindole-TiO2 NanocatalystSynthesis of 1,4-DihydropyridinesMultiple cyclesStable, enables solvent-free conditions. scirp.org

Reaction Mechanisms and Kinetic Studies in Pyrido[1,2-a]indole Synthesis

Understanding the reaction mechanisms and kinetics is fundamental to optimizing the synthesis of 6,7,8,9-tetrahydropyrido[1,2-a]indoles. While specific kinetic studies for this exact compound are not widely available in the reviewed literature, mechanistic insights can be drawn from key synthetic transformations leading to the core structure or its close derivatives.

Indium(III)-Catalyzed Tandem Cyclopropane Ring-Opening/Friedel-Crafts Alkylation

An efficient pathway to synthesize hydropyrido[1,2-a]indole-6(7H)-ones involves an Indium(III)-catalyzed tandem reaction. This process starts with methyl 1-(1H-indole-carbonyl)-1-cyclopropanecarboxylates rsc.orgnih.gov. The proposed mechanism is initiated by the Lewis acid, In(III), which coordinates to the carbonyl oxygen of the cyclopropane-containing substrate. This coordination activates the carbonyl group and facilitates the ring-opening of the strained cyclopropane ring. The ring-opening generates a carbocationic intermediate. Subsequently, an intramolecular Friedel-Crafts-type alkylation occurs, where the electron-rich C3 position of the indole nucleus attacks the newly formed electrophilic center. A final deprotonation step rearomatizes the indole ring and yields the functionalized hydropyrido[1,2-a]indole-6(7H)-one product in high yields rsc.orgnih.gov.

Fischer Indole Synthesis Mechanism

The Fischer indole synthesis is a classic and versatile method for forming the indole nucleus and is highly relevant for the synthesis of fused systems like 6,7,8,9-tetrahydropyrido[1,2-a]indoles. The reaction mechanism is a well-studied, multi-step process byjus.comwikipedia.orgsynarchive.com:

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of a phenylhydrazine with a cyclic ketone (such as those derived from a piperidine (B6355638) ring) to form a phenylhydrazone.

Tautomerization: The phenylhydrazone then tautomerizes to its corresponding enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the molecule for the key rearrangement step.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes an irreversible researchgate.netresearchgate.net-sigmatropic rearrangement (a type of pericyclic reaction). This is the bond-forming step where the weak N-N bond is cleaved, and a new C-C bond is formed between the ortho-carbon of the aromatic ring and the terminal carbon of the enamine moiety. This electrocyclic rearrangement results in a di-imine intermediate.

Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, which is energetically favorable. The nucleophilic amine group then attacks the imine carbon intramolecularly to form a five-membered ring, creating an aminoindoline intermediate.

Elimination: Finally, under acidic conditions, a molecule of ammonia is eliminated, leading to the formation of the stable, aromatic indole ring of the final product.

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the initial phenylhydrazine is incorporated into the resulting indole ring wikipedia.org. While this provides a general mechanistic framework, the specific kinetics, including reaction rates and activation energies, for the synthesis of this compound would be influenced by the specific substrates, catalysts, and reaction conditions employed.

Spectroscopic and Structural Characterization of 6,7,8,9 Tetrahydropyrido 1,2 a Indoles for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of 6,7,8,9-tetrahydropyrido[1,2-a]indoles in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, allows for the unambiguous assignment of all proton and carbon signals. clockss.org

¹H NMR spectra provide information about the chemical environment of protons, their multiplicity (splitting pattern), and their proximity to one another through coupling constants (J). The aromatic protons on the indole (B1671886) ring typically appear in the downfield region (δ 7.0-8.5 ppm), while the protons of the tetrahydropyridine (B1245486) ring are found in the more shielded, upfield region.

¹³C NMR spectra reveal the number of unique carbon atoms and their electronic environments. The aromatic carbons of the indole moiety resonate at lower field (δ 100-140 ppm), while the sp³-hybridized carbons of the saturated ring appear at higher field.

2D NMR techniques are essential for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, mapping the spin systems within the aliphatic and aromatic portions of the molecule. mpg.de

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. mpg.de

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule, such as the substituents to the main heterocyclic core. mpg.de

The definitive assignment for complex derivatives is often achieved through the combined analysis of these 1D and 2D experiments. clockss.orgnih.gov For example, in a study of a pyrido[1,2-a]indol-6(7H)-one derivative, specific proton signals were identified using these methods. rsc.org

¹H NMR Data for 7,7-dimethyl-9-phenyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one rsc.org

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
8.47 d J = 8.0 Aromatic H
7.62 d J = 8.0 Aromatic H
7.42 t J = 8.0 Aromatic H
7.37-7.27 m - Aromatic H (multiple)
7.18 t J = 8.0 Aromatic H
6.64 s - Aromatic H
4.63 dd J = 12.0, 4.0 CH
3.12 dd J = 16.0, 12.0 CH₂
2.65 dd J = 16.0, 4.0 CH₂
1.29 s - CH₃
1.25 s - CH₃

Solvent: DMSO-d₆

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of 6,7,8,9-tetrahydropyrido[1,2-a]indole compounds and to gain structural insights through the analysis of their fragmentation patterns.

Electron Impact (EI-MS) is a common ionization technique that provides the mass of the molecular ion (M⁺) and a unique fragmentation fingerprint. The fragmentation of indole derivatives often involves characteristic losses. For instance, the indole ring itself can undergo fragmentation by losing molecules like hydrogen cyanide (HCN), which is a diagnostic clue. scirp.org

High-Resolution Mass Spectrometry (HRMS) , typically using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. mpg.de This precision allows for the determination of the elemental formula, confirming that the observed mass corresponds to the expected combination of atoms. This is a critical step in confirming the identity of a newly synthesized compound. acs.org

The fragmentation pathways can be complex but are often predictable. For related alkaloid structures, fragmentation mechanisms such as the retro-Diels-Alder (RDA) reaction have been observed, which can lead to the cleavage of the six-membered ring. researchgate.net Analysis of these fragments helps to piece together the molecular structure, corroborating data from NMR spectroscopy.

Example of Mass Spectrometry Data Presentation mpg.de

Compound Type Technique Key Data Points
Aromatic Heterocycle EI-MS m/z (%): 315 (12) [M⁺], 160 (36), 131 (100), 117 (51), 91 (44)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups and the conjugated π-electron system of the this compound scaffold.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The spectra of these compounds will show absorptions corresponding to:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of absorptions in the 1600-1450 cm⁻¹ region.

C-N stretching: In the 1350-1000 cm⁻¹ range.

For derivatives, other characteristic peaks may appear, such as a strong C=O (carbonyl) stretch around 1700 cm⁻¹ for ketone or ester analogues. mpg.de The IR spectrum of the parent indole chromophore shows characteristic bands that are often preserved in the tetrahydropyrido[1,2-a]indole structure. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insight into the electronic transitions within the molecule. The indole moiety contains a conjugated π-system that absorbs UV light, typically showing multiple absorption bands. The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the aromatic ring. The UV spectrum of indole itself, a key component of the target molecule's chromophore, displays characteristic absorptions that serve as a reference. nist.gov This technique is particularly useful for confirming the integrity of the aromatic system.

Spectroscopic Data for Related Indole Structures

Technique Structure Characteristic Absorptions Reference
IR Spectroscopy Indole ~3400 cm⁻¹ (N-H), ~3100-3000 cm⁻¹ (Aromatic C-H), ~1620-1450 cm⁻¹ (C=C) nist.gov
UV-Vis Spectroscopy Indole λ_max ~217, 266, 287 nm nist.gov

X-ray Crystallography for Precise Molecular Geometry and Absolute Configuration

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. When a suitable single crystal of a this compound derivative can be grown, this technique provides definitive proof of its structure. rsc.org

The analysis yields a wealth of information, including:

Unambiguous atomic connectivity: Confirming the proposed structure beyond doubt.

Precise bond lengths and angles: Offering insight into the electronic nature of the bonds.

Molecular conformation: Detailing the shape of the molecule, such as the puckering of the tetrahydropyridine ring (e.g., chair, boat, or twist-boat conformations). For related ring systems, envelope conformations have been observed. nih.govresearchgate.net

Stereochemistry: Determining the relative and absolute configuration of all chiral centers.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice through forces like hydrogen bonding and π-π stacking. nih.gov

This technique is invaluable for validating new synthetic methodologies and for understanding structure-activity relationships.

Example of Crystallographic Data for a Related Heterocyclic System researchgate.net

Parameter Value
Chemical Formula C₁₅H₁₃NO₄·H₂O
Crystal System Orthorhombic
Space Group Pbca
a (Å) 10.703
b (Å) 13.275
c (Å) 19.683
V (ų) 2796.6

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Many synthetic routes can produce 6,7,8,9-tetrahydropyrido[1,2-a]indoles that are chiral, meaning they exist as a pair of non-superimposable mirror images (enantiomers). Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital technique for studying these chiral molecules.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Enantiomeric Purity: The intensity of the CD signal is proportional to the concentration and the enantiomeric excess (ee) of the sample, making it a useful tool for assessing the success of an asymmetric synthesis.

Absolute Configuration: The sign (positive or negative) of the Cotton effects in the CD spectrum can often be correlated to the absolute configuration (R/S) of the chiral centers. This assignment is frequently made by comparing experimental spectra to theoretical spectra calculated using computational methods or by comparing them to the spectra of structurally related compounds with known configurations. nih.gov

For complex indole-containing natural products, CD analysis, often used in conjunction with other spectroscopic data like NOESY NMR, has been successfully employed to suggest the absolute configurations of the molecules. nih.gov Therefore, CD spectroscopy is an indispensable tool for the full stereochemical characterization of chiral this compound derivatives.

Computational and Theoretical Investigations of 6,7,8,9 Tetrahydropyrido 1,2 a Indoles

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of 6,7,8,9-tetrahydropyrido[1,2-a]indole and its derivatives. These methods are used to calculate molecular orbitals, electrostatic potential surfaces, and spectroscopic properties, which are crucial for understanding the molecule's behavior.

For instance, DFT calculations have been employed to study the electronic properties of related heterocyclic systems. In a study on 1,7,8,9-tetrachloro-10,10-dimethoxy-4-{3-[4-(3-methoxyphenyl) piperazin-1-yl]propyl}-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, DFT was used to investigate the optimized molecular structure and vibrational frequencies. researchgate.net Such calculations can predict infrared and Raman spectra, which can then be compared with experimental data to confirm the structure of synthesized compounds. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be utilized to predict electronic absorption spectra, helping to understand the photophysical properties of these compounds. For example, TD-DFT calculations on pyridone-substituted phthalocyanines have been used to identify trends in their electronic structure and assign experimental electronic circular dichroism (ECD) spectra to determine the absolute configuration of chiral molecules. researchgate.net Similar approaches could be applied to chiral derivatives of the this compound scaffold to elucidate their electronic transitions and chiroptical properties.

DFT calculations are also pivotal in understanding reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the susceptibility of the molecule to electrophilic and nucleophilic attack, respectively. This information is valuable for predicting the regioselectivity of chemical reactions.

Molecular Docking Simulations for Putative Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is extensively used to screen virtual libraries of compounds for potential biological activity and to understand the molecular basis of ligand-receptor interactions.

For derivatives of the this compound scaffold, molecular docking can identify potential biological targets and rationalize observed structure-activity relationships. For example, in a study of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as c-Met inhibitors, molecular docking was used to analyze the binding modes of the compounds in the active site of the c-Met kinase. researchgate.net The results revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity. researchgate.net

Similarly, molecular docking studies on substituted tetrahydronaphthalene derivatives with tyrosine kinase revealed hydrogen bond formation with key residues like Thr 670 and Cys 673 in the active site. nih.gov Such insights are crucial for the design of more potent and selective inhibitors. The docking output typically includes a scoring function that estimates the binding affinity, allowing for the ranking of different derivatives.

Example of Molecular Docking Results for a Hypothetical Series of Pyrido[1,2-a]indole Derivatives against a Kinase Target
CompoundBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Derivative 1-8.5LEU83, LYS67, ASP1812
Derivative 2-9.2LEU83, VAL91, ALA351
Derivative 3-7.8LYS67, PHE1822

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrido[1,2-a]indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of unsynthesized compounds and for optimizing lead structures.

For pyrido[1,2-a]indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

A 3D-QSAR study on indole (B1671886) derivatives as phosphodiesterase (PDE) type IV inhibitors provides a relevant example. nih.gov In this study, CoMFA and CoMSIA models were developed that showed good statistical significance and predictive power. nih.gov The CoMSIA model, which combined steric, electrostatic, and hydrophobic fields, yielded a cross-validated correlation coefficient (q²) of 0.541 and a predictive correlation coefficient (r²_pred) of 0.59. nih.gov The resulting contour maps highlighted key structural features that could be modified to enhance the PDE IV inhibitory activity of the indole derivatives. nih.gov A similar approach for this compound derivatives could guide the synthesis of new analogues with improved biological profiles.

Example of Statistical Parameters from a 3D-QSAR Study
Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (Predictive r²)Field Contributions
CoMFA0.4940.9860.56Steric, Electrostatic
CoMSIA0.5410.9670.59Steric, Electrostatic, Hydrophobic

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule in different environments. For a flexible molecule like this compound, which has a non-aromatic saturated ring, understanding its conformational preferences is crucial.

Theoretical methods such as molecular mechanics (e.g., MMP2) and semi-empirical quantum mechanics (e.g., AM1, MNDO) can be used to perform conformational searches and determine the relative energies of different conformers. For instance, a study on the structurally related 6,7,8,9-tetrahydro-1-hydroxy-N,N-dipropyl-5H-benzocyclohepten-6-ylamine showed that it preferentially adopts chair conformations with a pseudoequatorial substituent. nih.gov This was determined through a combination of NMR spectroscopy and theoretical calculations. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. MD simulations can be used to study the conformational changes of a molecule in solution or when bound to a receptor. In a study of HIV-1 protease, multiple MD simulations were used to understand the dynamic properties and binding mechanism of inhibitors. nih.gov These simulations can reveal how the flexibility of both the ligand and the receptor influences binding affinity and can help to identify stable binding modes. nih.gov For this compound derivatives, MD simulations could be used to explore their conformational landscape and to assess the stability of their complexes with biological targets.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. This knowledge is invaluable for optimizing reaction conditions and for designing more efficient synthetic routes.

For the synthesis of the this compound core and its derivatives, computational studies can elucidate the energetics of different reaction pathways. For example, in the synthesis of related 3-substituted indole-based 1,2-dihydropyridine derivatives, a plausible reaction mechanism was proposed based on the products formed. nih.gov Computational studies could be used to calculate the activation energies for each step of such a proposed mechanism, providing theoretical support for the proposed pathway.

In a computational study of the reaction mechanism of dihydropyrimidinase, a quantum mechanical cluster approach based on DFT was used to model the enzyme's active site. rsc.org The study identified the key steps of the reaction, including a nucleophilic attack followed by a concerted proton abstraction and donation. rsc.org Such detailed mechanistic insights can guide the engineering of enzymes for novel applications. Similarly, computational studies on the formation of the this compound ring system could provide a deeper understanding of the reaction and facilitate the development of new synthetic methodologies.

Biological Activity and Mechanistic Insights of 6,7,8,9 Tetrahydropyrido 1,2 a Indoles in Vitro

General Bioactivity Profiles of Pyrido[1,2-a]indole Scaffolds and their Derivatives

The pyrido[1,2-a]indole nucleus is a key structural motif found in numerous natural products and synthetic compounds with significant pharmaceutical and biological activities. rsc.orgacs.org Derivatives of this scaffold have been investigated for a diverse range of therapeutic applications, including as antiviral, antitumor, and central nervous system-acting agents. nih.govnih.govnih.gov The versatility of this chemical framework allows for structural modifications that can fine-tune its pharmacological profile, leading to compounds with high potency and selectivity for specific biological targets. nih.govnih.gov

The related pyrazino[1,2-a]indole (B3349936) scaffold, which also features a fused indole (B1671886) ring system, has shown a broad spectrum of biological properties, including neuropsychiatric, anti-infectious, and anticancer activities. nih.gov The saturated C-ring in tetrahydropyrazino[1,2-a]indoles, similar to the tetrahydropyrido[1,2-a]indole structure, offers greater functional diversity and has often resulted in superior efficacy in medicinal chemistry studies. nih.gov The indole core itself is a well-established pharmacophore present in many approved drugs, known for its ability to mimic peptide structures and bind to enzymes. rsc.orgnih.gov

In Vitro Investigations of Specific Biological Targets and Pathways

Derivatives of the broader pyrido[1,2-a]indole and related indole scaffolds have been identified as potent inhibitors of several key enzymes.

Kinase Inhibition : A series of tetrahydropyridine (B1245486) isoindolone derivatives, known as Valmerins, which share structural similarities with the tetrahydropyrido[1,2-a]indole core, have been developed as potent dual inhibitors of cyclin-dependent kinase 5 (CDK5) and glycogen (B147801) synthase kinase 3 (GSK3). nih.gov One compound in this series demonstrated strong inhibitory activity with IC50 values of 84 nM for CDK5 and 32 nM for GSK3. nih.gov Further structural modifications led to a set of highly selective GSK3 inhibitors. nih.gov Additionally, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones have shown potent inhibitory activity against both wild-type and mutant epidermal growth factor receptor (EGFR), with IC50 values for EGFRWT ranging from 68 to 85 nM for the most active compounds. nih.gov

Phosphodiesterase (PDE) Inhibition : Tadalafil, a well-known drug for erectile dysfunction, features a complex hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione structure. wikipedia.org It functions as a potent inhibitor of phosphodiesterase type 5 (PDE5), which enhances erectile function by increasing the amount of cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.org

Other Enzyme Inhibition : Pyrido[1,2-a]indole derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov The most potent compound from this series, BCH-1, showed comparable antiviral activity to nevirapine. nih.gov Additionally, some tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates have shown high activity as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in malaria parasites. nih.gov

Table 1: Selected Enzyme Inhibition Data for Pyrido[1,2-a]indole and Related Scaffolds

Compound ClassTarget EnzymeKey FindingsReference
Tetrahydropyridine isoindolones (Valmerins)CDK5/GSK3Dual inhibitor with IC50 of 84 nM (CDK5) and 32 nM (GSK3). nih.gov
Pyrido[3,4-b]indol-1-onesEGFRWTIC50 values ranging from 68 to 85 nM. nih.gov
Hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione (Tadalafil)PDE5Potent inhibitor, enhances cGMP levels. wikipedia.org
Pyrido[1,2-a]indole derivativesHIV-1 Reverse TranscriptasePotent non-nucleoside inhibitors. nih.gov

The tetrahydropyrido[1,2-a]indole framework and its analogs are adept at interacting with various G-protein coupled receptors.

Serotonin (B10506) (5-HT) Receptors : A series of pyrido[1,2-a]indol-6(7-H)-ones were evaluated as 5-HT3 receptor antagonists. nih.gov The compound (+)-11b (FK 1052) emerged as a potent antagonist in this series. nih.gov In another study, 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles were identified as potent 5-HT6 receptor antagonists, with Ki values as low as 2.1 nM. nih.govresearchgate.net Furthermore, a derivative of 2,3,4,5-tetrahydropyrido[4,3-b]indole was found to be a highly active antagonist of multiple serotonin receptors, including 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7. researchgate.net Enantiomers of 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole-1-carbaldehyde, which has a related tetracyclic indole structure, were found to be selective 5-HT1A receptor agonists with full intrinsic activity. nih.gov

Melatonin (B1676174) and Adenosine (B11128) Receptors : While specific data on 6,7,8,9-tetrahydropyrido[1,2-a]indoles is limited, related 3,4-dihydropyrazinoindoles have been shown to be effective at both melatonin and adenosine receptors, highlighting the potential of this general scaffold for receptor modulation. nih.gov

Table 2: Receptor Binding Affinity of Selected Pyrido-indole Derivatives

Compound ClassTarget ReceptorActivityKi ValueReference
8-Sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles5-HT6Antagonist2.1 nM nih.gov
Pyrido[1,2-a]indol-6(7-H)-ones5-HT3AntagonistNot specified nih.gov
8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole-1-carbaldehyde5-HT1AAgonistNot specified nih.gov

The indole nucleus is a common feature in compounds with antimicrobial properties.

Antibacterial Activity : Newly synthesized indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated a broad spectrum of antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.gov One indole-triazole derivative was particularly promising as a lead compound against MRSA. nih.gov Other indole derivatives have shown inhibitory activity against pathogenic bacteria such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, with MIC values in the range of 0.12–6.25 µg/mL. nih.gov

Antifungal Activity : Indole derivatives have also been tested against fungal pathogens. An indole-triazole derivative showed significant activity against Candida albicans and C. krusei. nih.gov Tetraindoles have exhibited inhibitory activity against C. albicans and Aspergillus niger. researchgate.net

Antitubercular Activity : A novel series of indole-fused lactones were evaluated for their in vitro activity against Mycobacterium tuberculosis. nih.gov One spiro[carbazole-3,2′-chromene]-6-carbonitrile derivative showed excellent anti-TB activity with a MIC value of 1.56 µg/mL. nih.gov

Table 3: In Vitro Antimicrobial Activity of Indole Derivatives

Compound ClassOrganismActivity (MIC)Reference
Indole-triazole/thiadiazole derivativesVarious bacteria & fungi3.125-50 µg/mL nih.gov
Indole-pyrazolone derivativesK. pneumoniae, E. coli, P. aeruginosa0.12–6.25 µg/mL nih.gov
Spiro[carbazole-3,2′-chromene]-6-carbonitrileM. tuberculosis1.56 µg/mL nih.gov

The antiproliferative properties of pyrido[1,2-a]indole and related structures are a significant area of research.

A library of 6,7-annulated-4-substituted indole compounds was tested for their effectiveness against murine L1210 tumor cell proliferation. nih.gov Nine of these compounds were potent enough to inhibit cell proliferation by 50% in the low-micromolar range after 2 days (IC50: 4.5–20.4 μM) and 4 days (IC50: 0.5–4.0 μM). nih.gov These compounds were found to induce apoptosis, as evidenced by an increase in caspase-3 activity and DNA fragmentation. nih.gov

A series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones demonstrated promising antiproliferative activity against four different cancer cell lines, with mean GI50 values ranging from 29 nM to 102 nM. nih.gov The most potent derivative had a GI50 of 29 nM, outperforming the reference drug erlotinib. nih.gov

The antiproliferative effects of Valmerin derivatives were correlated with their kinase inhibition activities, with the best effects observed on lung and colon cancer cell lines. nih.gov

Table 4: In Vitro Antiproliferative Activity of Pyrido-indole Derivatives

Compound ClassCell LineActivity (IC50/GI50)Reference
6,7-Annulated-4-substituted indolesL1210 (murine leukemia)0.5–4.0 μM (4 days) nih.gov
Pyrido[3,4-b]indol-1-onesFour cancer cell lines29 nM - 102 nM nih.gov
Tetrahydropyridine isoindolones (Valmerins)Lung and colon cancer linesActivity correlated with kinase inhibition nih.gov

The indole scaffold is a key component of several antiviral agents. nih.gov

Anti-HIV Activity : As mentioned previously, pyrido[1,2-a]indole derivatives were identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov The lead compound, BCH-1, was effective against laboratory strains and clinical isolates of HIV-1, and maintained good activity against viruses resistant to other NNRTIs. nih.gov

Anti-Flaviviridae Activity : Pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have been investigated for their ability to inhibit the replication of Flaviviridae viruses, such as Hepatitis C virus (HCV). mdpi.com These compounds were rationally designed to target the HCV RNA-dependent RNA polymerase. mdpi.com

Broad-Spectrum Antiviral Activity : Arbidol, a highly functionalized indole-containing drug, exhibits broad-spectrum antiviral activity against influenza A and B viruses, respiratory syncytial virus, and SARS-CoV. nih.gov It works by inhibiting the fusion of the viral membrane with the cell membrane. nih.gov While not a tetrahydropyrido[1,2-a]indole, its activity underscores the potential of the indole core in antiviral drug design. nih.gov Some indole-based derivatives have also shown promising activity against plant viruses like Potato Virus Y (PVY), with one compound exhibiting EC50 values of 209.3 µg/mL (protective) and 113.0 µg/mL (inactivating). acs.org

Table 5: In Vitro Antiviral Activity of Indole Derivatives

Compound ClassVirusMechanism/ActivityReference
Pyrido[1,2-a]indolesHIV-1Non-nucleoside reverse transcriptase inhibitor. nih.gov
Pyrazino[1,2-a]indole-1,3(2H,4H)-dionesHepatitis C Virus (HCV)Targeted HCV RNA-dependent RNA polymerase. mdpi.com
Indole-dithioacetal derivativesPotato Virus Y (PVY)EC50 of 113.0 µg/mL (inactivating activity). acs.org

Mechanistic Elucidations at the Cellular and Molecular Level (In Vitro)

The initial exploration of the biological effects of 6,7,8,9-tetrahydropyrido[1,2-a]indole derivatives and related structures relies heavily on in vitro models. These controlled laboratory environments allow for the precise study of cellular and molecular responses to these novel compounds.

Cell-Based Assays and Phenotypic Screening Approaches

A variety of cancer cell lines have been utilized to evaluate the antiproliferative potential of related indole structures. For instance, cytotoxicity is frequently measured using the MTT assay in cell lines such as human colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and human chronic myelogenous leukemia (K562). nih.govnih.gov In one study, a pyrazino[1,2-a]indole derivative with a methoxy (B1213986) group at the 8-position was identified as a potent antiproliferative agent specifically against the K562 cell line. nih.gov

Beyond cancer, cell-based assays have been crucial in evaluating compounds for other diseases. For the hepatitis C virus (HCV), cell-based replicon reporter assays in Huh7 cells are used to screen for antiviral activity. nih.gov These systems allow researchers to measure the inhibition of viral replication within liver cells. For example, a 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative showed promising anti-HCV activity in such assays. nih.gov

Other phenotypic screens have investigated the effects of related compounds on various cellular processes. These include assays for:

Enzyme Inhibition: Measuring the inhibition of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carboxylesterase (CaE). researchgate.net

Antioxidant Activity: Assessing the ability of compounds to scavenge free radicals, for example, through the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. researchgate.net

Tubulin Polymerization: Investigating the influence of compounds on the assembly of microtubules, a key process in cell division. researchgate.net

Antibacterial Activity: Evaluating the ability of compounds to inhibit the growth of bacteria, such as Escherichia coli, by measuring the zone of inhibition. frontiersin.org

Target Engagement Studies and Pathway Analysis (In Vitro)

Following the identification of active compounds through phenotypic screening, subsequent studies aim to pinpoint the specific molecular targets and pathways responsible for the observed effects. Target engagement studies confirm that a compound physically interacts with its intended target within a cellular context.

For anticancer compounds, pathway analysis often focuses on key regulators of cell growth and survival. Derivatives of indole-2-carboxamides have been shown to inhibit several receptor tyrosine kinases, including EGFR, HER2, and VEGFR-2, as well as the cell cycle regulator CDK2. nih.gov Such multi-target inhibition is a promising strategy in cancer therapy. nih.gov Analysis of the cell cycle via flow cytometry can further elucidate the mechanism, revealing, for instance, that potent compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. nih.gov

In the context of neurological activity, radioligand binding assays are used to determine a compound's affinity for specific receptors. For example, enantiomers of 6,7,8,9-tetrahydro-3H-benz[e]indole derivatives were evaluated for their binding affinity to serotonin (5-HT1A) and dopamine (B1211576) (D2) receptors. nih.gov These assays help to quantify the potency and selectivity of a compound for its intended target.

Structure-Activity Relationships (SAR) Governing In Vitro Biological Effects

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of the this compound core and observing the resulting changes in biological activity, researchers can identify key structural features required for a desired effect.

Influence of Substituent Nature and Position on Biological Potency and Selectivity

The type and placement of chemical groups (substituents) on the tetrahydropyrido[1,2-a]indole scaffold dramatically influence its biological profile.

Studies on related pyrazino[1,2-a]indoles have demonstrated the critical importance of substituent position for antiproliferative activity. nih.gov A methoxy group at the 8-position conferred potent activity against K562 leukemia cells, whereas moving this same group to the 6- or 7-position resulted in inactive compounds. nih.gov This highlights a strict structural requirement for activity in this specific series. The introduction of other substituents at the 8-position, including electron-withdrawing (fluorine, chlorine) and other electron-donating (methyl) groups, was also explored to define the structural requirements for antiproliferative effects. nih.gov

In a different but related scaffold, 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylates, the presence of a carbomethoxy group at position-3 and an aryl group at position-1 was found to significantly enhance antifilarial activity. nih.gov Specifically, a methyl 1-(4-methylphenyl) derivative showed the highest activity against adult worms. nih.gov The introduction of a chlorine atom into biologically active molecules is a common strategy that can substantially improve potency, although its effectiveness must be determined empirically for each case. eurochlor.org

For 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives identified as CFTR potentiators, modifications on both the phenyl and tetrahydropyridine rings were investigated. acs.org A 6-fluoro-9-methyl substitution on the phenyl ring was found to be optimal. acs.org Furthermore, adding a methyl group at position 1 or 3 of the tetrahydropyridine ring led to a significant boost in activity. acs.org

Table 1: Influence of Substituents on Biological Activity of Tetrahydropyridoindole-Related Scaffolds
ScaffoldSubstituent & PositionObserved Biological EffectReference
Pyrazino[1,2-a]indole8-MethoxyPotent antiproliferative activity against K562 cells nih.gov
Pyrazino[1,2-a]indole6-Methoxy or 7-MethoxyInactive nih.gov
9H-Pyrido[3,4-b]indole1-Aryl and 3-CarbomethoxyEnhanced antifilarial activity nih.gov
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole6-Fluoro-9-methylOptimal substitution for CFTR potentiation acs.org
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoleMethyl at position 1 or 3Considerable boost in CFTR potentiation activity acs.org
6,7,8,9-tetrahydro-3H-benz[e]indol-8-amine1-FormylShifted profile from mixed D2/5-HT1A to selective 5-HT1A agonist nih.gov

Stereochemical Impact on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a compound.

The significance of stereochemistry has been demonstrated in nature-inspired compounds where isomers with the "natural" configuration (e.g., 5S, αS) were found to be significantly more active than their corresponding enantiomers and diastereoisomers in antimalarial assays. nih.gov This suggests that the specific 3D shape is crucial for recognition by biological transporters or target enzymes. nih.gov

In the case of 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole-1-carbaldehyde, a selective 5-HT1A receptor agonist, both the (S)- and (R)-enantiomers were prepared and evaluated. nih.gov Interestingly, both enantiomers showed full agonist activity and had comparable affinity for the receptor, indicating a lack of significant stereoselectivity for this particular compound and target. nih.gov

The synthesis of diastereoisomeric octahydro-1H-indole-5,6,7-triols, which are analogues of castanospermine, also underscores the importance of controlling stereochemistry to achieve desired biological effects, in this case, glycosidase inhibition. researchgate.net

Table 2: Impact of Stereochemistry on Biological Activity
Compound ClassStereoisomers ComparedKey FindingReference
3-Br-acivicin and derivatives(5S, αS) natural configuration vs. other enantiomers/diastereoisomersThe natural (5S, αS) isomers showed significantly higher antimalarial potency. nih.gov
8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole-1-carbaldehyde(S)-enantiomer vs. (R)-enantiomerBoth enantiomers displayed comparable affinity and full agonist activity at the 5-HT1A receptor. nih.gov

Structure Activity Relationship Sar and Molecular Design Strategies for 6,7,8,9 Tetrahydropyrido 1,2 a Indoles

Systematic Exploration of Structural Modifications and their Biological Implications

Systematic modification of the tetrahydropyridoindole core has yielded crucial insights into its biological function. Research on isomeric scaffolds provides a strong basis for understanding the potential SAR of the 6,7,8,9-tetrahydropyrido[1,2-a]indole structure.

For instance, in the development of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold, specific substitutions on the indole (B1671886) ring and the tetrahydropyridine (B1245486) ring were found to be critical for activity. acs.org Initial high-throughput screening identified this scaffold as a promising starting point. acs.org Subsequent SAR studies revealed that substitutions on the indole's phenyl ring significantly modulate potency. For example, introducing a fluorine atom at the 6-position and a methyl group at the 9-position was found to be an optimal combination. acs.org Further modifications to the tetrahydropyridine ring, such as the introduction of a methyl group at position 1 or 3, led to a substantial increase in activity, yielding compounds with low double-digit nanomolar potency. acs.org

Similarly, studies on 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indoles as N-methyl-D-aspartate (NMDA) receptor inhibitors have highlighted key structural requirements for high affinity. researchgate.net The length and nature of the substituent at the 2-position (the nitrogen of the piperidine (B6355638) ring) were systematically varied. This exploration showed that a 4-phenylbutyl group at this position resulted in a highly potent compound, particularly when combined with a 7-hydroxy group on the indole ring. researchgate.net The most potent compound in this series, 7-hydroxy-2-(4-phenylbutyl)-1,2,3,4-tetrahydropyrido-[3,4-b]indole, exhibited an IC₅₀ value of 50 nM at NR1A/2B receptors. researchgate.net

These examples demonstrate that modifications at three key regions—the indole nitrogen, the fused piperidine ring, and the benzene (B151609) portion of the indole—are critical in determining the biological activity and selectivity of this class of compounds.

Table 1: Structure-Activity Relationship of Tetrahydropyrido[4,3-b]indole Analogues as CFTR Potentiators This table is based on data for the isomeric 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold, illustrating SAR principles applicable to the broader tetrahydropyridoindole class.

CompoundModificationsPotency (EC₅₀)Efficacy
Backbone 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Hit-7 (1) 6-fluoro, 9-methyl indoleSub-micromolarGood
Hit-9 (3) 6-fluoro, 9-methyl indoleSub-micromolarGood
32 (racemic) 6-fluoro, 9-methyl indole; 1-methyl on tetrahydropyridine0.030 µMGood
33 (racemic) 6-fluoro, 9-methyl indole; 3-methyl on tetrahydropyridine0.022 µMGood
39 (S-enantiomer) 6-fluoro, 9-methyl indole; 3-methyl on tetrahydropyridineNanomolarGood
Data sourced from a study on CFTR potentiators. acs.org

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the tetrahydropyridoindole scaffold, several key pharmacophoric elements can be identified. nih.govnih.gov

The core structure itself, comprising a fused aromatic indole ring and a saturated piperidine ring, provides a rigid three-dimensional framework. Key elements include:

The Indole Moiety: The indole ring system is a crucial pharmacophore in numerous bioactive compounds. nih.gov Its aromatic nature allows for π-π stacking interactions with aromatic residues in a target protein's binding pocket.

Hydrogen Bond Donor: The indole N-H group can act as a hydrogen bond donor, forming a critical interaction with a hydrogen bond acceptor group on the target protein. The substituent on the indole nitrogen is often key in determining the biological activity. nih.gov

Hydrophobic Regions: The fused aliphatic piperidine ring and the benzene portion of the indole contribute to the molecule's hydrophobicity, facilitating binding to non-polar pockets within a receptor.

Hydrogen Bond Acceptor/Basic Nitrogen: The nitrogen atom within the piperidine ring is typically basic and can act as a hydrogen bond acceptor or form salt bridges with acidic residues at physiological pH. Substituents on this nitrogen can be tailored to explore specific sub-pockets of a binding site and modulate properties like selectivity and potency. researchgate.net

Pharmacophore models, often developed using computational methods, can map these features onto the most active compounds in a series. For example, a pharmacophore hypothesis for a series of azaindole-based inhibitors included features for aromatic rings, hydrogen bond acceptors and donors, and hydrophobic centers, illustrating the types of interactions that are critical for activity. nih.gov

Rational Design Principles for Novel Pyrido[1,2-a]indole Analogues with Optimized Specificity and Potency

Rational drug design leverages the understanding of SAR and pharmacophoric elements to create novel analogues with improved properties. This approach moves beyond random screening to a more targeted strategy.

A key principle is the structure-based design where the three-dimensional structure of the target protein is known, or ligand-based design which relies on the knowledge of other active molecules. For the pyridoindole class, design strategies often involve retaining the core scaffold while systematically modifying peripheral substituents to enhance interactions with the target.

For example, in the design of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole analogues as anti-breast cancer agents, researchers designed a series of compounds to develop the pyrazinoindolone scaffold. nih.gov They found that introducing specific amide groups, such as furan-2-yl-methylamide or benzylamide, resulted in more potent cytotoxicity in triple-negative breast cancer cells compared to aliphatic groups. nih.gov Furthermore, adding a benzyl (B1604629) group at the N-2 position yielded analogues with more potent activity than the known EGFR-TK inhibitor, gefitinib. nih.gov One lead compound was found to inhibit the phosphorylation of Akt, demonstrating that rational design can be used to target specific signaling pathways. nih.gov

Another example is the design of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov Researchers used the 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole scaffold as a key building block (the 'A-region') and combined it with a triazole moiety (the 'B-region'). nih.gov This rational approach, based on known TRPV1 antagonist pharmacophores, led to the identification of a compound with an IC₅₀ of 75 nM. nih.gov Docking studies confirmed that the designed molecule fit well into the receptor's binding site, validating the design strategy. nih.gov

Bioisosteric Replacements and Scaffold Hopping Approaches in Pyrido[1,2-a]indole Research

Bioisosterism and scaffold hopping are advanced medicinal chemistry strategies used to optimize lead compounds by replacing certain functional groups or the entire core structure with others that retain or improve biological activity while enhancing physicochemical or pharmacokinetic properties. nih.govdrughunter.com

Bioisosteric replacement involves substituting a molecular fragment with another that has a similar size, shape, and electronic character (classical bioisosteres) or one that fulfills a similar biological role through different interactions (non-classical bioisosteres). drughunter.com In the context of pyridoindoles, the indole moiety itself is a frequent target for bioisosteric replacement. nih.govresearchgate.netmdpi.com For instance, in a search for potent and selective PI3Kδ inhibitors for acute myeloid leukemia, researchers used a bioisosteric replacement approach starting from an indole scaffold. nih.govresearchgate.net This led to the development of FD223, a compound with high potency (IC₅₀ = 1 nM) and significant selectivity over other PI3K isoforms. nih.govresearchgate.net This demonstrates how replacing a part of the core structure can lead to significantly improved drug-like properties.

Scaffold hopping is a more drastic approach where the central molecular core is replaced with a structurally different scaffold, while aiming to maintain the original pharmacophoric features. This is often done to escape patent-protected chemical space or to find scaffolds with better "drug-like" properties. For example, in the development of inhibitors for protein-protein interactions in leukemia, researchers found that replacing an indole core with a benzothiophene (B83047) core led to a compound with approximately twice the activity. tmc.edu This highlights how a different heterocyclic core can present the key interacting substituents (in this case, a 4-piperidin-1-ylphenyl group) in a more favorable orientation for binding. tmc.edu These strategies are crucial for evolving initial hits into viable drug candidates by addressing issues of potency, selectivity, and metabolic stability.

Advanced Applications and Future Directions in 6,7,8,9 Tetrahydropyrido 1,2 a Indole Research

Utility as Synthetic Building Blocks in Complex Molecule Synthesis and Natural Product Mimicry

The pyrido[1,2-a]indole core is a recurring motif in a range of natural products, particularly in the indole (B1671886) alkaloids, which are one of the largest classes of naturally occurring alkaloids. nih.govrsc.org These compounds are found in various plant species and marine organisms and often exhibit significant biological activities. nih.govnih.gov The structural rigidity and defined stereochemistry of the 6,7,8,9-tetrahydropyrido[1,2-a]indole nucleus make it an attractive starting point for the synthesis of complex molecular architectures that mimic these natural products.

The synthesis of molecules containing the hexahydropyrrolo[2,3-b]indole core, a related and structurally significant motif, often employs strategies that could be adapted for pyrido[1,2-a]indole derivatives, such as acid-catalyzed cyclization, sequential oxidation-cyclization, and alkylative cyclization. ub.edu The Fischer indole synthesis is a classic and versatile method for constructing the indole core, which can then be further elaborated to form the fused pyridyl ring of the this compound system. nih.gov The utility of this scaffold is exemplified by its presence in various biologically active alkaloids. thieme.de

Natural Product ClassKey Structural FeaturePotential Application of this compound
Indole AlkaloidsFused heterocyclic ring systemsServes as a rigid scaffold for mimicking the core structure.
TetrahydrocarbolinesCommon structural motif in many indole alkaloidsCan be synthesized from indole building blocks, with the potential for creating diverse derivatives. nih.gov
Marine AlkaloidsOften possess unique and complex structuresThe pyrido[1,2-a]indole core can be a starting point for the synthesis of novel marine natural product analogues. nih.gov

Integration into Chemical Probes for Advanced Biological Research

Indole-based molecules are increasingly recognized for their potential as fluorescent probes in biological and electrochemical sensing. mdpi.com The inherent fluorescence of the indole nucleus, coupled with the ability to modify its electronic properties through substitution, makes the this compound scaffold a promising candidate for the development of novel chemical probes. These probes can be designed to selectively interact with specific biological targets, such as proteins or nucleic acids, allowing for their visualization and study within living cells.

The development of such probes often involves the strategic incorporation of functional groups that can modulate the fluorescence properties of the molecule in response to changes in its local environment, such as pH or the presence of specific ions. mdpi.comnih.gov The partially saturated pyridine (B92270) ring of the this compound system offers multiple sites for the attachment of such functional groups without significantly altering the core fluorescent properties of the indole moiety.

Development of Fluorescent and Optically Active Probes Derived from Pyrido[1,2-a]indoles

Recent research has focused on the synthesis of highly fluorescent pyrido[1,2-a]indole derivatives. nih.govresearcher.life These efforts have led to the development of compounds with high fluorescence quantum yields, with emission colors that can be tuned from blue to green to orange depending on the substitution pattern. nih.govresearcher.life This tunability is a critical feature for the development of probes for multiplex imaging, where multiple biological targets are visualized simultaneously.

One strategy for synthesizing these fluorescent probes involves a one-pot tandem process using palladium-catalyzed oxidative annulations of internal alkynes with C-3 functionalized indoles. nih.gov The resulting pyrido[1,2-a]indole derivatives have been successfully employed in subcellular imaging, demonstrating their ability to localize within the cell nucleus. nih.gov Furthermore, the synthesis of optically active derivatives, such as (S)-8-(hydroxymethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indole, opens the door to the development of chiral probes that can interact stereoselectively with biological molecules. prepchem.com

Probe TypeKey FeatureSynthetic StrategyApplication
Fluorescent ProbesHigh quantum yield, tunable emissionPd-catalyzed oxidative annulationsSubcellular imaging nih.gov
Optically Active ProbesChirality for stereoselective interactionsAsymmetric synthesis from chiral precursorsProbing chiral biological environments
pH-Sensitive ProbesFluorescence response to pH changesIncorporation of ionizable functional groupsMeasuring intracellular pH nih.gov

Exploration in Non-Medicinal Chemical Applications (e.g., Materials Science)

The unique electronic properties of the pyrido[1,2-a]indole system extend its potential applications beyond the biological realm and into the field of materials science. Substituted pyrido[1,2-a]indoles have been identified as core structures for organic semiconductors. thieme.de The planar, electron-rich indole moiety, combined with the potential for extending conjugation through the fused pyridine ring, makes these compounds suitable for use in organic electronic devices.

The development of linear heteroacenes containing the pyrrolo[3,2-b]pyrrole core, which share structural similarities with pyrido[1,2-a]indoles, has shown promise for applications in organic field-effect transistors (OFETs). researchgate.net This suggests that with appropriate design and functionalization, this compound derivatives could also be explored for their potential in organic electronics. The ability to synthesize a variety of derivatives allows for the fine-tuning of their electronic properties, such as their HOMO/LUMO energy levels, to optimize their performance in specific device architectures.

Emerging Methodologies for Synthesis and Derivatization of the Pyrido[1,2-a]indole Core

The growing interest in pyrido[1,2-a]indoles has spurred the development of new and efficient synthetic methods for accessing this heterocyclic nucleus. scilit.comresearchgate.net Traditional methods often require multiple steps and harsh reaction conditions. However, recent advances have focused on more streamlined and versatile approaches.

One notable emerging methodology is the use of aryne annulation, which provides a convenient and efficient route to variously substituted pyrido[1,2-a]indoles from readily available 2-substituted pyridines and aryne precursors. nih.gov Another promising approach is the one-pot synthesis of highly fluorescent pyrido[1,2-a]indole derivatives through C-H/N-H bond activation. nih.govresearcher.life Metal-catalyzed processes, particularly those using palladium, copper, and gold, have also been instrumental in developing new cyclization strategies to construct the pyrido[1,2-a]indole core. researchgate.netnih.gov These emerging methodologies not only provide more efficient access to the core structure but also offer greater flexibility for introducing a wide range of substituents, which is crucial for tuning the properties of the final molecules for specific applications.

Synthetic MethodologyKey FeaturesCatalyst/ReagentsAdvantages
Aryne AnnulationReaction of 2-substituted pyridines with aryne precursorsAryne precursors (e.g., 2-(trimethylsilyl)phenyl triflate)Good yields, access to diverse substitutions nih.gov
C-H/N-H ActivationOne-pot tandem processPalladium catalystHigh efficiency, direct functionalization nih.gov
Metal-Catalyzed CyclizationIntramolecular or intermolecular cyclizationsPalladium, Copper, Gold catalystsMild reaction conditions, high regioselectivity researchgate.netnih.gov
Fischer Indole SynthesisCondensation of a phenylhydrazine with an aldehyde or ketoneAcid catalystClassic and reliable method for indole core formation nih.gov

Future Research Trajectories and Unexplored Potential of 6,7,8,9-Tetrahydropyrido[1,2-a]indoles in Academic Discovery

The this compound scaffold continues to hold significant untapped potential for academic and industrial research. Future research is likely to focus on several key areas. The development of novel, more efficient, and stereoselective synthetic methods will remain a priority, enabling the creation of a wider diversity of derivatives with precisely controlled three-dimensional structures.

In the realm of medicinal chemistry, the exploration of this compound derivatives as ligands for a broader range of biological targets is a promising avenue. While their potential as 5-HT6 receptor antagonists has been investigated, their affinity for other receptors and enzymes remains largely unexplored. nih.gov

The application of these compounds in materials science is still in its early stages. Future work could focus on designing and synthesizing novel pyrido[1,2-a]indole-based materials with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors.

Furthermore, the use of advanced computational methods to predict the properties and biological activities of novel this compound derivatives will likely play an increasingly important role in guiding synthetic efforts and accelerating the discovery process. The synergy between synthetic chemistry, medicinal biology, materials science, and computational modeling will be crucial for unlocking the full potential of this versatile heterocyclic system.

Q & A

Q. What are the most reliable synthetic routes for 6,7,8,9-tetrahydropyrido[1,2-a]indole, and how do reaction conditions influence yields?

Methodological Answer:

  • Key Routes : The compound is often synthesized via cyclization reactions starting from indole derivatives. For example, describes a procedure using 3-(3-methylindol-1-yl)-propylamine as a precursor, yielding 51% product after column chromatography.
  • Optimization : Reaction temperature (e.g., −20°C for acid activation) and solvent systems (hexane/EtOAc gradients) are critical. Impurities from incomplete purification (e.g., unreacted benzotriazole intermediates) may require silica gel chromatography or recrystallization .
  • Data Interpretation : Monitor reaction progress using TLC and characterize intermediates via 1H^1H NMR (e.g., δ 1.96–2.05 ppm for methylene protons) to confirm regioselectivity .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from its dehydrogenated analogs?

Methodological Answer:

  • NMR Signatures : The tetrahydro scaffold shows distinct splitting patterns:
  • Methylene Protons : Multiplets at δ 1.96–2.05 ppm (cyclohexane-like environments) and δ 3.26 ppm (N-linked CH2_2) .
  • Aromatic Protons : Doublets (e.g., δ 8.15 ppm, J=8.4HzJ = 8.4 \, \text{Hz}) confirm intact indole/pyridine fusion .
    • Mass Spectrometry : Molecular ion peaks at m/z 186–537 (depending on substituents) and fragmentation patterns (e.g., loss of CH3_3 or CO groups) differentiate saturated vs. aromatic cores .

Q. What pharmacological activities are associated with this compound derivatives?

Methodological Answer:

  • Anticancer Screening : Derivatives like 2-ethyl-11-methyl analogs () show activity via kinase inhibition. Use MTT assays with IC50_{50} values to quantify potency against cancer cell lines (e.g., HepG2, MCF-7).
  • Mechanistic Probes : Modify substituents (e.g., piperidinyl or methylenedioxyphenyl groups in ) to study structure-activity relationships (SAR) for target selectivity .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridoindole functionalization be addressed during synthesis?

Methodological Answer:

  • Directing Groups : Use electron-withdrawing substituents (e.g., nitro or carbonyl groups) to guide electrophilic substitution at C6 or C9 positions ().
  • Transition Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective C3/C10 modifications. For example, describes vinyl group incorporation at C3 using Heck reactions.
  • Computational Validation : DFT calculations (e.g., Fukui indices) predict reactive sites to rationalize observed regiochemistry .

Q. How should researchers resolve contradictions in reported biological activity data for pyridoindole derivatives?

Methodological Answer:

  • Purity Verification : Contradictions often arise from uncharacterized byproducts. Use HPLC (≥95% purity thresholds) and HRMS to confirm compound identity (e.g., m/z 537.2488 [M+H]+^+ in ).
  • Assay Reproducibility : Standardize cell culture conditions (e.g., hypoxia vs. normoxia) and control for batch-to-batch variability in kinase inhibition assays .

Q. What strategies improve the stability of this compound under physiological conditions?

Methodological Answer:

  • Formulation : Encapsulate in PEGylated liposomes to reduce oxidative degradation (observed in for related β-carbolines).
  • Structural Rigidity : Introduce bulky substituents (e.g., cyclohexyl groups in ) to sterically shield the tetrahydro core from metabolic enzymes.
  • Accelerated Stability Testing : Monitor decomposition kinetics in PBS (pH 7.4) at 37°C using LC-MS to identify labile sites .

Q. How can computational modeling guide the design of pyridoindole-based fluorescent probes?

Methodological Answer:

  • Photophysical Properties : Perform TD-DFT calculations to predict absorption/emission wavelengths. For example, notes pyridoindoles as organic semiconductors with tunable bandgaps.
  • Solvatochromism : Simulate solvent effects (e.g., polarity) on Stokes shifts to optimize probe sensitivity .
  • Validation : Compare computed spectra with experimental data (e.g., fluorescence quantum yields) for derivatives like those in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydropyrido[1,2-a]indole
Reactant of Route 2
6,7,8,9-Tetrahydropyrido[1,2-a]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.